Cas no 477333-01-0 (<br>2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl )acetamide)

<br>2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl )acetamide structure
477333-01-0 structure
Product Name:<br>2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl )acetamide
CAS No:477333-01-0
MF:C18H14F3N3OS3
MW:441.513470172882
CID:3050803
PubChem ID:1544129
Update Time:2025-04-21

<br>2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl )acetamide Chemical and Physical Properties

Names and Identifiers

    • <br>2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl )acetamide
    • AKOS002178175
    • 650-089-0
    • 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
    • 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-YL)thio)N-(3-(trifluoromethyl)PH)acetamide
    • 477333-01-0
    • Z19969589
    • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
    • STL337316
    • Inchi: 1S/C18H14F3N3OS3/c19-18(20,21)13-7-4-8-14(9-13)22-15(25)11-27-17-24-23-16(28-17)26-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,22,25)
    • InChI Key: OOVDJZYRSCMKOX-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(S1)SCC(NC1=CC=CC(C(F)(F)F)=C1)=O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 441.02511009Da
  • Monoisotopic Mass: 441.02511009Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 506
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 134Ų
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